molecular formula C15H20O3 B190639 Atractylenolide III CAS No. 73030-71-4

Atractylenolide III

Cat. No. B190639
CAS RN: 73030-71-4
M. Wt: 248.32 g/mol
InChI Key: FBMORZZOJSDNRQ-GLQYFDAESA-N
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Description

Atractylenolide III is a class of lactone compounds derived from Atractylodes macrocephala Koidz, a traditional Chinese medicine . It has been shown to have anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activity . It also protects the nervous system and regulates blood glucose and lipids .


Synthesis Analysis

Atractylenolide III is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases . In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to atractylenolide-III, and atractylenolide-III is converted to atractylenolide-I via dehydration .


Molecular Structure Analysis

Atractylenolide III is a sesquiterpene lactone-type phytochemical . Its molecular formula is C15H20O3 .


Chemical Reactions Analysis

Atractylenolide III is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases . Both H-atom abstraction and an oxygen rebound mechanism participated in the oxygenation process of Atractylenolide III .


Physical And Chemical Properties Analysis

Atractylenolide III has a molar mass of 248.32 g/mol . Its density is predicted to be 1.18±0.1 g/cm3, and it has a boiling point of 424.6±45.0 °C .

Scientific Research Applications

  • Immunological and Anti-Inflammatory Effects : Atractylenolide III can control immunological reactions by regulating the cellular functions of interleukin-6 in mast cells, suggesting potential in treating conditions involving mast cell-mediated immune responses (Kang et al., 2011). Additionally, it demonstrates anti-inflammatory activity by inhibiting nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages (Ji et al., 2016).

  • Neuroprotective and Antidepressant Effects : Atractylenolide III shows promise in neuroprotection, particularly in protecting PC12 cells from corticosterone-induced injury. It modulates various pathways, including inhibiting mitochondrial apoptotic pathway and the MAPK/NF-ΚB inflammatory pathways, which are potentially beneficial in the treatment of depression (Gong et al., 2019). It also reduces depressive- and anxiogenic-like behaviors in rat models, potentially through the inhibition of hippocampal neuronal inflammation (Zhou et al., 2021).

  • Cancer Research and Potential Therapeutic Application : In cancer research, Atractylenolide III has shown potential as an anti-cancer agent, particularly by influencing mast cell proliferation and inflammatory cytokine production, which are closely connected to cancer development (Yoou et al., 2017). It also induces apoptosis in human colorectal cancer cells by regulating the Bax/Bcl-2 signaling pathway (Zhang et al., 2021).

  • Effect on Spinal Cord Injury : Atractylenolide III has been found to ameliorate spinal cord injury in rats by modulating microglial/macrophage polarization, which is crucial for recovery after such injuries (Xue et al., 2022).

  • Pharmacokinetics and Metabolism Studies : Research has also focused on the pharmacokinetics and metabolism of Atractylenolide III, including its systemic metabolism through cytochrome P450 enzymes and its distribution in rat tissues (Lim et al., 2021), (Li et al., 2006).

Safety And Hazards

Atractylenolide III should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be stored away from sources of ignition .

Future Directions

Atractylenolide III has considerable medicinal value and warrants further study . Further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of atractylenolides is recommended .

properties

IUPAC Name

(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMORZZOJSDNRQ-GLQYFDAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223308
Record name Atractylenolide III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In methanol, 1 mg/mL, clear, colorless
Record name Atractylenolide III
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atractylenolide III

Color/Form

White to off-white powder or crystals

CAS RN

73030-71-4
Record name Atractylenolide III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73030-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylenolide III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractylenolide III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atractylenolide III
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
C Li, LC He, J Jin - Phytotherapy Research: An International …, 2007 - Wiley Online Library
… atractylenolide III … atractylenolide III may be explained at least in part, by the inhibition of TNF-α and NO production. Atractylenolide I showed more potent inhibition than atractylenolide III …
Number of citations: 171 onlinelibrary.wiley.com
Y Zhou, S Huang, F Wu, Q Zheng, F Zhang, Y Luo… - Neuroscience …, 2021 - Elsevier
… In the present study, we investigated whether atractylenolide III administered by oral gavage … levels to investigate the potential underlying mechanisms of action of atractylenolide III. …
Number of citations: 23 www.sciencedirect.com
KT Wang, LG Chen, CH Wu, CC Chang… - Journal of Pharmacy …, 2010 - academic.oup.com
… but oral administration of atractylenolide III dose-dependently prevented … atractylenolide III 10 mg/kg significantly reduced 70% ethanol-induced Wistar rat gastric ulcer. Atractylenolide III …
Number of citations: 102 academic.oup.com
S Xu, X Qi, Y Liu, Y Liu, X Lv, J Sun, Q Cai - Molecules, 2018 - mdpi.com
Atractylodis Rhizoma is the dried rhizome of Atractylodes lancea (Thunb.) DC. or Atractylodes chinensis (DC.) Koidz and is often processed by stir-frying with wheat bran to reduce its …
Number of citations: 27 www.mdpi.com
M Wang, R Hu, Y Wang, L Liu, H You… - … Medicine and Cellular …, 2019 - hindawi.com
Oxidative stress contributes to muscle wasting in advanced chronic kidney disease (CKD) patients. Atractylenolide III (ATL-III), the major active constituent of Atractylodes rhizome, has …
Number of citations: 70 www.hindawi.com
Y Ren, W Jiang, C Luo, X Zhang… - Chemistry & …, 2021 - Wiley Online Library
… The body weight of the mice in the middle and high dose groups of Atractylenolide III was … of Atractylenolide III, as determined by histological analysis. Moreover, Atractylenolide III …
Number of citations: 14 onlinelibrary.wiley.com
C Zhu, L Zhang, Z Liu, C Li, Y Bai… - Clinical and …, 2020 - Wiley Online Library
… and underlying mechanisms of atractylenolide III in IL-4-… atractylenolide III treatment increased, growth and apoptosis of 16HBE cells. In 16HBE cells, administration of atractylenolide III …
Number of citations: 27 onlinelibrary.wiley.com
TH Kang, JY Bang, MH Kim, IC Kang, HM Kim… - Food and Chemical …, 2011 - Elsevier
… We investigated whether Atractylenolide III (ATL-III), the major component of Atractylodes rhizome can induce apoptosis of the lung carcinoma cells. ATL-III inhibited cell growth, …
Number of citations: 75 www.sciencedirect.com
GQ Ji, RQ Chen, L Wang - Immunopharmacology and …, 2016 - Taylor & Francis
… To elucidate the anti-inflammatory mechanisms involved, we investigated the effects of atractylenolide III (ATL-III) on cytokine expression, extracellular signal-regulated kinases 1 and 2 (…
Number of citations: 53 www.tandfonline.com
J Han, W Li, G Shi, Y Huang, X Sun, N Sun… - Mediators of …, 2022 - hindawi.com
… Wang, “Anti-inflammatory activity of atractylenolide III through … neuroprotective effect of atractylenolide III in corticosterone-induced … activity of atractylenolide III from Atractylodes ovata on …
Number of citations: 15 www.hindawi.com

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